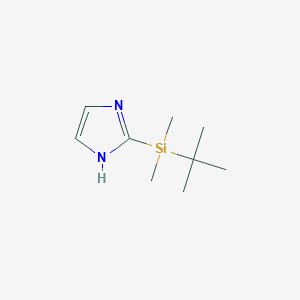
2-Chloro-2-(3-phenoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Cyano-3-phenoxybenzyl chloride is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high efficacy and low toxicity to mammals. Alpha-Cyano-3-phenoxybenzyl chloride is a key intermediate in the synthesis of various pyrethroid insecticides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Alpha-Cyano-3-phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation Reactions: It can be oxidized to form alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: It can be reduced to form alpha-Cyano-3-phenoxybenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzyl derivatives.
Oxidation Reactions: Alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: Alpha-Cyano-3-phenoxybenzyl alcohol.
科学研究应用
Alpha-Cyano-3-phenoxybenzyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: It is studied for its effects on insect nervous systems and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of insecticides for agricultural and household applications.
作用机制
The mechanism of action of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals.
相似化合物的比较
Alpha-Cyano-3-phenoxybenzyl chloride is compared with other similar compounds such as:
Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Deltamethrin: Known for its high potency and stability, it is used in various insecticidal formulations.
Fenvalerate: A pyrethroid with a broader spectrum of activity and longer residual effect.
Uniqueness
Alpha-Cyano-3-phenoxybenzyl chloride is unique due to its specific chemical structure, which imparts high insecticidal activity and selectivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other bioactive compounds.
属性
分子式 |
C14H10ClNO |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
2-chloro-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |
InChI 键 |
JPOICIXTSXEWGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)



![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)


